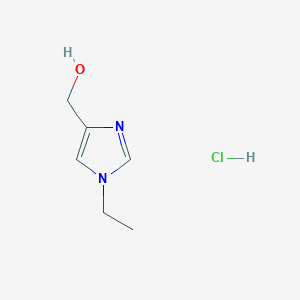
(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride
Übersicht
Beschreibung
(1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H11ClN2O It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1h-imidazol-4-yl)methanol hydrochloride typically involves the reduction of 1-ethyl-4-imidazolecarboxylic acid, followed by chlorination. The reaction conditions often require a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The chlorination step can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
**Types of Reactions:
Biologische Aktivität
(1-Ethyl-1H-imidazol-4-yl)methanol hydrochloride is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential based on recent research findings.
Imidazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors through specific molecular interactions. The primary modes of action include:
- Hydrogen Bonding : The imidazole ring can form hydrogen bonds with amino acids in target proteins, enhancing binding affinity.
- π-π Stacking Interactions : This interaction stabilizes the compound within the active site of enzymes or receptors.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | Activity | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| (1-Ethyl-1H-imidazol-4-yl)methanol | Antibacterial | E. coli | 30 |
| (1-Ethyl-1H-imidazol-4-yl)methanol | Antifungal | Candida albicans | 25 |
- Antiviral Effects : Some studies suggest that imidazole derivatives can inhibit viral replication by interfering with viral enzymes .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its polar nature, which affects absorption and distribution in biological systems. Key pharmacokinetic parameters include:
- Absorption : The compound is expected to have moderate absorption due to its solubility profile.
- Metabolism : Imidazole compounds are often metabolized in the liver, leading to various metabolites that may also exhibit biological activity.
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of imidazole derivatives, including this compound, showed potent activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Cancer Research : In vitro studies have indicated that imidazole derivatives can inhibit cancer cell proliferation. For example, a derivative showed an IC50 value of 15 nM against certain cancer cell lines, indicating strong anti-proliferative activity .
Eigenschaften
IUPAC Name |
(1-ethylimidazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-8-3-6(4-9)7-5-8;/h3,5,9H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUKHWANPRIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















